Endomorphin-1 Trifluoroacetate

Description

Discovery and Initial Identification of Endomorphin-1

Endomorphin-1 was first identified in 1997 by a research group led by Zadina and Kastin. wikipedia.orgscielo.org.mx The discovery was the result of a systematic search for the endogenous ligand for the μ-opioid receptor. nih.gov Researchers synthesized and screened a variety of peptides, which led to the identification of a sequence with remarkably high affinity and selectivity for the μ-opioid receptor. nih.govfrontiersin.org This peptide, with the amino acid sequence Tyr-Pro-Trp-Phe-NH₂, was named endomorphin-1. karger.comscielo.org.mx It was subsequently isolated from bovine and human brain tissue, confirming its status as a naturally occurring peptide in mammals. scielo.org.mxnih.gov

A key structural feature of endomorphin-1 is its C-terminal amidation, a modification where the terminal carboxyl group is converted to an amide. scielo.org.mxrndsystems.com This modification is common among bioactive neuropeptides and is often crucial for their biological activity. Unlike other major opioid peptide families, such as enkephalins and dynorphins, the gene encoding a precursor protein for the endomorphins has not yet been identified, leading to suggestions that they might be synthesized through a non-ribosomal, enzymatic pathway. wikipedia.orgnih.gov

Significance within the Endogenous Opioid System

The primary significance of Endomorphin-1 lies in its exceptional selectivity and high affinity for the μ-opioid receptor. karger.comjneurosci.org Research indicates that Endomorphin-1 has a 4,000-fold and 15,000-fold preference for the μ-opioid receptor over the δ (delta) and κ (kappa) opioid receptors, respectively. rndsystems.comtocris.com This remarkable specificity distinguishes it from other endogenous opioids like β-endorphin and enkephalins, which tend to bind to multiple opioid receptor types. frontiersin.orgjneurosci.org

Activation of the μ-opioid receptor by agonists like Endomorphin-1 typically leads to inhibitory effects on neurons, playing a crucial role in modulating pain perception. wikipedia.org Studies have shown that Endomorphin-1 produces potent analgesic effects, comparable to morphine, when administered in animal models. wikipedia.orgnih.gov Its high selectivity for the μ-opioid receptor has made it a valuable tool in research to understand the specific functions of this receptor in various physiological processes, including analgesia, respiratory control, and gastrointestinal transit. nih.govatsjournals.org

Table 1: Receptor Binding Affinity of Endomorphin-1 This table displays the dissociation constants (Ki) for Endomorphin-1 at the three primary opioid receptors, illustrating its high affinity and selectivity for the μ-opioid receptor. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) | Source |

|---|---|---|

| μ-Opioid Receptor (MOR) | 0.36 | glpbio.comcaymanchem.com |

| δ-Opioid Receptor (DOR) | 1,506 | glpbio.comcaymanchem.com |

Endomorphin-1 in Relation to Other Endomorphins and Opioid Peptides

The endogenous opioid system comprises several families of peptides, including the endorphins, enkephalins, dynorphins, and the more recently discovered endomorphins.

Comparison with Endomorphin-2: Endomorphin-1 and Endomorphin-2 are the two known members of the endomorphin family. wikipedia.org They are structurally very similar, differing by only a single amino acid in the third position of their tetrapeptide sequence. karger.com While both are highly selective for the μ-opioid receptor, they exhibit some differences in their anatomical distribution and potency in certain biological assays. karger.comnih.gov Endomorphin-1 is found to be more concentrated in the brain and upper brainstem, whereas Endomorphin-2 is more prominent in the spinal cord and lower brainstem. wikipedia.orgkarger.comscielo.org.mx Some studies suggest that Endomorphin-1 is more potent than Endomorphin-2 in specific contexts, such as in the inhibition of synaptic transmission at the spinal cord level. nih.gov

Table 2: Amino Acid Sequences of Endomorphins

| Peptide | Amino Acid Sequence |

|---|---|

| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH₂ |

Comparison with Other Opioid Peptides: A major structural difference between endomorphins and other classical opioid peptides (enkephalins, endorphins, and dynorphins) is the absence of the Tyr-Gly-Gly-Phe "opioid motif" at their N-terminus. scielo.org.mxnih.gov The endomorphins instead feature a Tyr-Pro-Trp/Phe-Phe sequence. scielo.org.mx This structural uniqueness is believed to contribute to their high selectivity for the μ-opioid receptor. scielo.org.mxjneurosci.org In contrast, enkephalins are considered the primary endogenous ligands for the δ-opioid receptor, dynorphins for the κ-opioid receptor, and β-endorphin, while having a high affinity for the μ-receptor, also binds significantly to the δ-receptor. frontiersin.orgmdpi.com

Endomorphin-1, often studied in its trifluoroacetate (B77799) salt form, is a pivotal endogenous tetrapeptide characterized by its unparalleled selectivity for the μ-opioid receptor. Its discovery has profoundly advanced the understanding of the endogenous opioid system, clarifying the specific roles of the μ-opioid receptor in pain modulation and other physiological functions. The distinct structure and pharmacological profile of Endomorphin-1, when compared to Endomorphin-2 and other opioid peptide families, continue to make it a subject of intensive research.

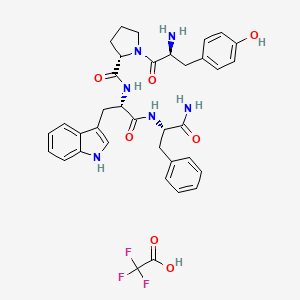

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H39F3N6O7 |

|---|---|

Molecular Weight |

724.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C34H38N6O5.C2HF3O2/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21;3-2(4,5)1(6)7/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44);(H,6,7)/t26-,28-,29-,30-;/m0./s1 |

InChI Key |

HHLSEYUJSLAGOQ-YAOJAVRNSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular and Structural Characterization of Endomorphin 1 Trifluoroacetate

Peptide Sequence and Chemical Formulations (Trifluoroacetate Salt)

Endomorphin-1 is a tetrapeptide with the primary amino acid sequence Tyr-Pro-Trp-Phe-NH2. capes.gov.brsmolecule.comcpcscientific.com This sequence consists of L-tyrosine, L-proline, L-tryptophan, and L-phenylalanine, with the C-terminus amidated. scielo.org.mx The chemical formula for the peptide is C₃₄H₃₈N₆O₅, and its molecular weight is approximately 610.7 g/mol . caymanchem.comcpcscientific.comechelon-inc.com

In a laboratory and commercial context, Endomorphin-1 is typically handled as a trifluoroacetate (B77799) salt (C₃₄H₃₈N₆O₅ • XCF₃COOH). caymanchem.com This formulation arises from the purification process, often involving reverse-phase high-performance liquid chromatography (HPLC), where trifluoroacetic acid (TFA) is used as a mobile phase modifier. smolecule.com The TFA forms a salt with the positively charged N-terminal amino group of the peptide, which can improve the peptide's stability and solubility in aqueous solutions.

Conformational Analysis and Structural Attributes

The three-dimensional shape of Endomorphin-1 is crucial for its interaction with the μ-opioid receptor. This conformation is influenced by its environment and the inherent flexibility of its peptide bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Molecular Modeling Insights

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling have been pivotal in understanding the conformational landscape of Endomorphin-1. nih.govcore.ac.uknih.gov In aqueous solutions, the peptide is highly flexible. nih.gov However, in environments that mimic cell membranes, it adopts a more defined structure. nih.gov Molecular dynamics simulations and NMR studies suggest that Endomorphin-1 can form various β-turns and γ-turns, which are stabilized by intramolecular hydrogen bonds. nih.gov

Structure-Activity Relationship (SAR) Studies of Endomorphin-1

Structure-activity relationship (SAR) studies have been essential in identifying the specific roles of each amino acid residue and the terminal groups in the potent and selective activity of Endomorphin-1.

Role of Specific Amino Acid Residues (e.g., Tyr1, Pro2, Trp3, Phe4) in Receptor Recognition and Binding Affinity

Each residue in the Endomorphin-1 sequence plays a distinct and critical role in its interaction with the μ-opioid receptor.

Tyrosine (Tyr1): The N-terminal tyrosine is considered the "message" domain, essential for receptor binding and activation. The phenolic hydroxyl group and the protonated α-amino group are crucial for this interaction. Substitution of Tyr1 generally leads to a significant loss of opioid activity.

Proline (Pro2): The proline residue at the second position acts as a "stereochemical spacer," inducing a specific turn in the peptide backbone that orients the other aromatic residues (Trp3 and Phe4) for optimal receptor interaction. capes.gov.br A drastic loss of activity is observed when Pro2 is replaced with a D-amino acid. capes.gov.br

Tryptophan (Trp3) and Phenylalanine (Phe4): These aromatic residues in the C-terminal half of the peptide are referred to as the "address" domain, which contributes to the selectivity of the peptide for the μ-opioid receptor. u-szeged.hu The orientation of the C-terminal aromatic side chain is substantial for binding to the receptor. acs.org

Table 1: Role of Individual Amino Acid Residues in Endomorphin-1

| Residue | Position | Function in Receptor Interaction |

|---|---|---|

| Tyrosine | 1 | Essential "message" domain for receptor binding and activation. |

| Proline | 2 | Induces a critical turn to orient other residues for receptor fit. |

| Tryptophan | 3 | Part of the "address" domain, contributing to μ-receptor selectivity. |

| Phenylalanine | 4 | Part of the "address" domain, contributing to binding affinity. |

Importance of N- and C-Terminal Moieties for Pharmacological Efficacy

Both the N- and C-termini of Endomorphin-1 are vital for its pharmacological activity.

N-Terminus: The free amino group of Tyr1 is a critical component of the "message" domain. N-terminal acetylation of β-endorphin, a related opioid peptide, results in a loss of analgesic activity, highlighting the importance of the unmodified N-terminus for receptor interaction. nih.gov Truncation of the N-terminus of Endomorphin-1 also leads to significantly lower opioid receptor binding potency. nih.gov

C-Terminus: The C-terminal amide is crucial for the potency of Endomorphin-1. Removal of the C-terminal amide and its replacement with a carboxyl group leads to a significant decrease in binding affinity. nih.gov This suggests the amide group is important for stabilizing the peptide's bioactive conformation or for direct interaction with the receptor.

Table 2: Significance of Terminal Moieties in Endomorphin-1

| Terminus | Modification | Importance for Pharmacological Efficacy |

|---|---|---|

| N-Terminus | Free Amine | Essential for receptor binding and activation. |

| C-Terminus | Amide | Crucial for maintaining high potency and binding affinity. |

Receptor Pharmacology and Intracellular Signaling of Endomorphin 1 Trifluoroacetate

Mu-Opioid Receptor (MOR) Binding Affinity and Selectivity

Endomorphin-1's interaction with the μ-opioid receptor is characterized by high binding affinity and exceptional selectivity over other opioid receptor types. nih.govnih.gov

Competitive Binding Assays in Heterologous Expression Systems (e.g., CHO cells) and Native Tissue Homogenates (e.g., mouse brain membranes)

Competitive binding assays are crucial for determining the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand with known affinity is competed off the receptor by increasing concentrations of an unlabeled ligand, in this case, Endomorphin-1.

In heterologous expression systems, such as Chinese Hamster Ovary (CHO) cells engineered to express specific opioid receptors, Endomorphin-1 demonstrates potent binding to the μ-opioid receptor. Studies using CHO cells expressing rat recombinant μ-opioid receptors have reported a high affinity for Endomorphin-1, with a Kᵢ value of 0.66 nM. glpbio.comcaymanchem.com Similarly, in CHO cells expressing the cloned mouse μ-opioid receptor, Endomorphin-1 shows high-affinity binding. jneurosci.org Another study in CHO cells expressing μ-opioid receptors found Kᵢ values of 7.7 nM for Endomorphin-1. nih.gov Furthermore, competitive binding assays performed in CHO cells expressing human MOR (hMOR) have also been utilized to study the binding characteristics of Endomorphin-1. researchgate.net

In native tissue homogenates, which provide a more physiologically relevant context, Endomorphin-1 also exhibits high-affinity binding. In mouse brain homogenates, Endomorphin-1 potently competes for both μ₁ and μ₂ receptor sites. nih.govbiocrick.com Binding assays using mouse brain membranes have determined a Kᵢ value of 0.94 nM for Endomorphin-1. glpbio.comcaymanchem.com Additionally, studies using rat brain membranes have shown that Endomorphin-1 binds with high affinity, with a Kᵢ value of approximately 0.4 nM. jpp.krakow.pl

Comparative Affinity and Selectivity Profiles Against Delta and Kappa Opioid Receptors

A defining characteristic of Endomorphin-1 is its profound selectivity for the μ-opioid receptor over the δ-opioid (DOR) and κ-opioid (KOR) receptors. nih.govresearchgate.net This high selectivity is a key feature that distinguishes it from other endogenous opioid peptides like enkephalins and dynorphins. nih.govjneurosci.org

Binding studies have quantified this selectivity. Endomorphin-1 displays a 4,000-fold and 15,000-fold preference for the μ-receptor over the δ- and κ-receptors, respectively. nih.gov In terms of binding affinities (Kᵢ values), Endomorphin-1 has a Kᵢ of 0.36 nM for the μ-receptor, compared to 1,506 nM for the δ-receptor and 5,428 nM for the κ-receptor. glpbio.comcaymanchem.com While it has negligible affinity for δ and κ₁ receptors, some studies have noted a reasonable affinity for κ₃ binding sites, with Kᵢ values ranging between 20 and 30 nM. nih.govbiocrick.commedchemexpress.commedchemexpress.com The structural basis for this high selectivity lies in the ability of Endomorphin-1 to recognize differences in multiple amino acid residues distributed throughout the μ-opioid receptor structure, a different mechanism than that used by other μ-selective peptides like DAMGO. nih.govjst.go.jp

Agonist Activity and Downstream Signaling Pathways

Upon binding to the μ-opioid receptor, Endomorphin-1 acts as an agonist, initiating a cascade of intracellular signaling events. glpbio.comcaymanchem.com

Inhibition of Adenylyl Cyclase Activity via Cyclic AMP (cAMP) Accumulation Assays

A primary signaling pathway for μ-opioid receptors is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. jpp.krakow.plresearchgate.net Endomorphin-1 has been shown to effectively inhibit forskolin-stimulated cAMP accumulation in various cell lines.

In CHO cells expressing rat recombinant μ-opioid receptors, Endomorphin-1 inhibits cAMP accumulation with an IC₅₀ value of 9.33 nM. glpbio.comcaymanchem.com Similarly, in SH-SY5Y human neuroblastoma cells, which endogenously express μ-opioid receptors, the IC₅₀ value for this inhibition is 19.1 nM. glpbio.comcaymanchem.com Some studies have indicated that Endomorphin-1 may act as a partial agonist in this pathway, showing less maximal inhibition of cAMP accumulation compared to the full agonist DAMGO in HEK 293 cells expressing the cloned mouse μ receptor. jneurosci.org However, other research in rat cortical membranes demonstrated a 15% decrease in adenylyl cyclase activity, which was comparable to that of morphine. jpp.krakow.pl

G Protein-Coupled Receptor (GPCR) Activation and Coupling to Gαi Proteins

The μ-opioid receptor is a G protein-coupled receptor (GPCR), and its activation by agonists like Endomorphin-1 leads to the coupling and activation of inhibitory G proteins (Gαi/o). nih.govresearchgate.net This activation can be measured by assays such as [³⁵S]GTPγS binding.

Endomorphin-1 stimulates [³⁵S]GTPγS binding in mouse amygdala synaptic membranes in a manner that is reversible by the opioid antagonist naloxone. biocrick.com In rat cortical membranes, Endomorphin-1 produced a 60% increase in [³⁵S]GTPγS binding compared to basal levels. jpp.krakow.pl Studies using antisense oligodeoxynucleotides to knock down specific Gα subunits have revealed that the effects of Endomorphin-1 are mediated through the activation of Gαi1 and Gαi3 subunits, and to some extent Gαz, but not Gαi2. researchgate.netnih.gov This suggests a degree of G protein subtype selectivity in the signaling initiated by Endomorphin-1.

Beta-Arrestin Recruitment and Receptor Internalization Dynamics

Following agonist binding and G protein activation, GPCRs are typically phosphorylated, leading to the recruitment of β-arrestin proteins. β-arrestins play a key role in receptor desensitization and internalization.

Studies have shown that Endomorphin-1 can induce β-arrestin recruitment. pnas.org Some research suggests that Endomorphin-1 may be biased towards β-arrestin-2 recruitment. annualreviews.org The activation of the μ-opioid receptor by Endomorphin-1 also triggers receptor internalization. researchgate.netbiorxiv.org This process is in contrast to some other μ-opioid agonists like morphine, which often fail to induce significant receptor endocytosis. pnas.org However, there is also evidence suggesting that certain cyclic analogues of Endomorphin-1 can be G protein-biased, inducing minimal β-arrestin recruitment and receptor internalization compared to morphine, despite causing significant receptor desensitization. bath.ac.uk This indicates that the dynamics of β-arrestin recruitment and subsequent receptor trafficking can be complex and ligand-dependent.

Molecular Mechanisms of Opioid Receptor Desensitization and Resensitization

Prolonged or repeated exposure to an agonist like Endomorphin-1 can lead to desensitization, a process where the cellular response to the agonist is attenuated. nih.gov This phenomenon is a critical regulatory mechanism that prevents overstimulation of the receptor and is intrinsically linked to the development of tolerance. spandidos-publications.com The molecular mechanisms underlying Endomorphin-1-induced desensitization involve several coordinated cellular events.

Receptor Phosphorylation and G-Protein Uncoupling: A key initial step in desensitization is the phosphorylation of the MOR, often at serine and threonine residues in its C-terminal tail. spandidos-publications.com This phosphorylation is carried out by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like protein kinase C (PKC). spandidos-publications.comnih.gov Phosphorylation increases the receptor's affinity for β-arrestin proteins, which bind to the receptor and sterically hinder its interaction with G-proteins, leading to functional uncoupling. spandidos-publications.com Studies have shown that prolonged pre-treatment with Endomorphin-1 causes an uncoupling of the receptor from its G-protein. nih.gov This can be observed in vitro by the loss of a GTPγS-induced shift in the agonist's binding affinity, which is typically seen in a well-coupled receptor-G protein system. nih.govnih.gov For instance, in membranes from cells treated with Endomorphin-1 for 18 hours, the ability of GTPγS to reduce the binding affinity of Endomorphin-1 was abolished, indicating a state of uncoupling. nih.govnih.gov

Receptor Internalization and Down-Regulation: Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization via endocytosis, a process that removes the receptors from the cell surface. scielo.org.mx This sequestration further contributes to desensitization by reducing the number of available receptors. Research in CHO cells expressing the rat μ-opioid receptor demonstrated that Endomorphin-1 treatment causes a rapid loss of cell surface receptors, with a significant reduction observed in as little as 30 minutes. nih.govnih.gov This down-regulation can be a distinct process from functional desensitization; studies show that the rapid loss of surface receptors does not always mirror the time course for the loss of the functional response (e.g., cAMP inhibition), which can occur over a more prolonged period of 8-18 hours. nih.govnih.gov

Resensitization: Once internalized, receptors can be dephosphorylated and recycled back to the plasma membrane, a process known as resensitization, which restores cellular responsiveness. spandidos-publications.comscielo.org.mx Alternatively, they can be targeted for lysosomal degradation, leading to a long-term reduction in receptor number. The trafficking pathways for recycling can be complex, with evidence suggesting that phosphorylated and non-phosphorylated MORs may recycle through distinct vesicular pathways mediated by different Rab GTPases. nih.gov Some studies have indicated that Endomorphin-1 may not cause rapid desensitization of the cAMP response, which could be consistent with sustained physiological effects. jneurosci.org

| Parameter | Condition | Result |

|---|---|---|

| cAMP Inhibition (Functional Desensitization) | 11-hour Endomorphin-1 Pre-treatment | 39.0 ± 16.7% reduction in maximal inhibition |

| 18-hour Endomorphin-1 Pre-treatment | 47.0 ± 11.1% reduction in maximal inhibition | |

| Cell Surface Receptor Levels (Down-Regulation) | 0.5-hour Endomorphin-1 Treatment | 30.5 ± 1.5% reduction |

| 18-hour Endomorphin-1 Treatment | Reduction maintained at levels similar to 0.5 hours | |

| G-Protein Coupling (GTPγS Shift) | 18-hour Endomorphin-1 Pre-treatment | No significant GTPγS shift observed, indicating uncoupling |

Investigations into Allosteric Modulation and Receptor Heterodimerization

The pharmacological response to Endomorphin-1 is not solely determined by its direct interaction with the orthosteric binding site of the μ-opioid receptor. The receptor's function can be finely tuned by interactions at other sites (allosteric modulation) and by forming complexes with other receptors (heterodimerization).

Allosteric Modulation: Allosteric modulators are compounds that bind to a receptor at a site topographically distinct from the primary (orthosteric) agonist binding pocket. nih.govpnas.org These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the orthosteric agonist's efficacy, respectively. nih.gov Research has identified several PAMs for the μ-opioid receptor, such as BMS-986121, BMS-986122, and compounds from the MS1 chemical series. nih.govpnas.orgbiorxiv.org These molecules have been shown to potentiate the effects of Endomorphin-1. nih.govpnas.org

The effect of a PAM is often "probe-dependent," meaning its modulatory action can differ depending on the specific orthosteric agonist bound to the receptor. pnas.org In the case of Endomorphin-1, PAMs like BMS-986122 can enhance its potency and binding affinity without altering its maximal response in G-protein activation assays. pnas.org This is demonstrated by a leftward shift in the concentration-response curve of Endomorphin-1 in the presence of the PAM. nih.gov For example, PAMs have been shown to enhance Endomorphin-1-stimulated β-arrestin2 recruitment in PathHunter assays, providing a method to screen for and characterize these allosteric compounds. nih.gov The mechanism for this potentiation is thought to involve the modulator stabilizing an active conformation of the receptor and opposing the inhibitory action of endogenous sodium ions. pnas.org

| Agonist | Effect of BMS-986122 on Potency (GTPγS Assay) | Effect of BMS-986122 on Affinity (Binding Assay) |

|---|---|---|

| Endomorphin-1 | Increase (Shift in EC50) | Increase (Shift in Ki) |

| β-endorphin | 6-fold increase | 4-fold increase |

| Met-Enkephalin | 4-fold increase | 4-fold increase |

Receptor Heterodimerization: G-protein coupled receptors, including the MOR, are now understood to exist not just as monomers but also as dimers or higher-order oligomers. frontiersin.orgmdpi.com These complexes can be homodimers (MOR-MOR) or heterodimers, formed by associating with other receptor types. The MOR has been shown to form heterodimers with other opioid receptors (delta and kappa), as well as non-opioid receptors such as the galanin receptor 1 (Gal1R), cannabinoid receptor 1 (CB1R), and neurokinin-1 receptor (NK1R). frontiersin.orgmdpi.comnih.gov

This heterodimerization can significantly alter the pharmacological properties of the constituent receptors. frontiersin.org For example, the formation of MOR-Gal1R heteromers in the ventral tegmental area (VTA) creates a functional unit where the activation of Gal1R by its ligand, galanin, can negatively modulate the intracellular signaling initiated by Endomorphin-1 binding to the MOR. frontiersin.orgjneurosci.org Specifically, galanin was found to counteract Endomorphin-1-induced ERK1/2 phosphorylation in cells expressing the MOR-Gal1R heteromer. jneurosci.org This antagonistic interaction is dependent on the physical association of the receptors, as it can be blocked by an interfering peptide that disrupts the dimer interface. frontiersin.orgjneurosci.org Heterodimerization can also influence receptor trafficking, including internalization and resensitization processes, adding another layer of complexity to the regulation of Endomorphin-1 signaling. nih.gov

Endogenous Distribution and Physiological Regulation of Endomorphin 1

Anatomical Distribution in the Central Nervous System (CNS)

Immunohistochemical studies using specific antibodies have revealed a distinct and widespread distribution of Endomorphin-1-like immunoreactivity (EM1-LI) throughout the central nervous system of various species, including rodents, primates, and humans. karger.comscielo.org.mx A notable distinction exists in the distribution patterns of the two endomorphins; Endomorphin-1 is predominantly located in the brain and upper brainstem, while Endomorphin-2 is primarily found in the lower brainstem and spinal cord. karger.comscielo.org.mx

Endomorphin-1 is widely and densely distributed in several forebrain structures, indicating its involvement in complex functions such as reward, cognition, and limbic homeostasis. nih.govscielo.org.mx High concentrations of EM1-LI have been identified in key regions. scielo.org.mxscielo.org.mx For instance, EM1-containing fibers are abundant in the amygdala, nucleus accumbens, cerebral cortex, thalamus, and hypothalamus. karger.com

Immunoreactivity studies have detailed the presence of Endomorphin-1 across these critical areas:

Hypothalamus: This region contains neuronal cell bodies (perikarya) that produce Endomorphin-1. karger.comnih.gov Specifically, EM1-containing cell bodies have been visualized in the posterior hypothalamus. nih.gov These neurons are known to project to other brain regions, such as the ventral tegmental area (VTA), suggesting a role in modulating reward circuitry. karger.com

Thalamus: High densities of Endomorphin-1 are found in various thalamic nuclei. scielo.org.mxscielo.org.mx

Amygdala: This structure, crucial for emotional processing, is rich in EM1-containing fibers. karger.com

Nucleus Accumbens: As a key component of the brain's reward system, the nucleus accumbens shows a dense distribution of Endomorphin-1. karger.comscielo.org.mxscielo.org.mx

Cortex: Widespread distribution of EM1-LI is observed throughout the cerebral cortex. scielo.org.mxscielo.org.mx

Striatum: The striatum also contains a high density of EM1-LI. scielo.org.mxscielo.org.mx

| Forebrain Structure | Reported Density of Endomorphin-1 Immunoreactivity | Source |

|---|---|---|

| Hypothalamus | High (contains neuronal cell bodies) | karger.comnih.gov |

| Thalamus | High / Dense | karger.comscielo.org.mxscielo.org.mx |

| Amygdala | Rich / Dense | karger.comscielo.org.mxscielo.org.mx |

| Nucleus Accumbens | Dense | karger.comscielo.org.mxscielo.org.mx |

| Cerebral Cortex | Wide / Dense | scielo.org.mxscielo.org.mx |

| Striatum | Dense | scielo.org.mxscielo.org.mx |

While Endomorphin-2 is the more predominant endomorphin in the spinal cord, Endomorphin-1 is also present, particularly in primary afferent neurons. karger.comnih.gov Endomorphin-1-like immunoreactivity has been demonstrated in the dorsal root ganglia (DRG), which contain the cell bodies of sensory neurons. scielo.org.mxscielo.org.mx In the spinal cord itself, endomorphins are localized in the terminals of small-diameter primary afferents within the dorsal horn, the region responsible for processing sensory information, including pain. nih.gov This suggests a role for Endomorphin-1 in modulating sensory signals at the very first synapse within the CNS.

Metabolic Pathways and Enzymatic Degradation of Endomorphin 1 Trifluoroacetate

Identification of Key Peptidases Involved in Endomorphin-1 Degradation

The metabolic inactivation of Endomorphin-1 is primarily carried out by a concert of peptidases that cleave the peptide at specific sites. The principal enzymes implicated in its degradation are Dipeptidyl Peptidase IV, Aminopeptidase M, and various carboxypeptidases. nih.govnih.gov

Dipeptidyl Peptidase IV (DPP IV) Activity and Specificity

Dipeptidyl Peptidase IV (DPP IV, EC 3.4.14.5) is a serine peptidase that plays a crucial role in the initial steps of Endomorphin-1 degradation. nih.gov This enzyme specifically cleaves dipeptides from the N-terminus of peptides that have a proline or alanine residue at the penultimate position. Given that Endomorphin-1's sequence is Tyr-Pro-Trp-Phe-NH₂, it represents a prime substrate for DPP IV. The enzyme hydrolyzes the peptide bond between Proline² and Tryptophan³, releasing the N-terminal dipeptide Tyr-Pro. This initial cleavage is a significant step in the inactivation of the peptide.

Aminopeptidase M (APM) Activity

Aminopeptidase M (APM, EC 3.4.11.2) is another key enzyme involved in the metabolic cascade of Endomorphin-1 degradation. nih.gov APM is a metalloprotease that catalyzes the cleavage of the Pro²-Trp³ bond. nih.govnih.gov This action results in the formation of the N-terminal dipeptide Tyr-Pro and the C-terminal dipeptide Trp-Phe-NH₂. The activity of APM is a critical pathway for the breakdown of Endomorphin-1. nih.gov

Role of Carboxypeptidase Activity

Carboxypeptidases are enzymes that cleave amino acid residues from the C-terminus of a peptide. wikipedia.org In the context of Endomorphin-1 degradation, carboxypeptidase Y has been shown to first hydrolyze the C-terminal amide group to a carboxylic acid. nih.gov Following this initial step, the same enzyme cleaves the peptide bond between Trp³ and Phe⁴. nih.gov This enzymatic action results in the release of the C-terminal phenylalanine and the formation of the fragment EM-1(1-3). While some studies have indicated that metabolites produced by brain carboxypeptidases were not detected, others highlight the role of certain carboxypeptidases in the degradation process, suggesting that the specific enzymes and tissues involved can influence the metabolic pathway. nih.govnih.gov

Characterization of Endomorphin-1 Degradation Products (e.g., EM-1(1-3), EM-1(1-2))

The enzymatic degradation of Endomorphin-1 results in several smaller, inactive peptide fragments. High-performance liquid chromatography (HPLC) combined with electrospray ionization mass spectrometry has been instrumental in identifying these metabolites. nih.gov The primary degradation products identified are:

EM-1(1-3): This fragment, consisting of the amino acid sequence Tyr-Pro-Trp, is a result of carboxypeptidase activity that cleaves the C-terminal Phenylalanine.

EM-1(1-2): This dipeptide, Tyr-Pro, is a major product of both Dipeptidyl Peptidase IV and Aminopeptidase M activity. nih.gov

Pro-Trp-Phe-NH₂: This intermediate fragment has also been identified, resulting from aminopeptidase activity that cleaves the N-terminal Tyrosine. nih.gov

The end-products of the complete catabolism of Endomorphin-1 are its constituent amino acids. nih.gov

Table 1: Major Degradation Products of Endomorphin-1

| Degradation Product | Generating Enzyme(s) | Cleavage Site |

| EM-1(1-3) (Tyr-Pro-Trp) | Carboxypeptidase Y | Trp³-Phe⁴ |

| EM-1(1-2) (Tyr-Pro) | DPP IV, APM | Pro²-Trp³ |

| Pro-Trp-Phe-NH₂ | Aminopeptidases | Tyr¹-Pro² |

Influence of Protease Inhibitors on Endomorphin-1 Metabolic Stability

The use of specific protease inhibitors has been crucial in elucidating the roles of different peptidases in Endomorphin-1 degradation and has demonstrated a means to enhance its metabolic stability. nih.gov

Dipeptidyl Peptidase IV Inhibitors: Inhibitors such as diprotin A (Ile-Pro-Ile) and diprotin B (Val-Pro-Leu) have been shown to block the action of DPP IV, thereby preventing the initial cleavage of the Tyr-Pro dipeptide. nih.gov Interestingly, one study noted that the DPP IV inhibitor diprotin A increased the current amplitude of endomorphin-2 but not endomorphin-1, suggesting potential differences in their enzymatic degradation. nih.gov

Aminopeptidase M Inhibitors: The action of APM can be inhibited by compounds like actinonin. nih.gov The use of actinonin has been shown to significantly block the degradation of Endomorphin-1 in rat spinal cord homogenates. nih.gov

Carboxypeptidase Inhibitors: The use of carboxypeptidase inhibitors has demonstrated the involvement of this class of enzymes by preventing the formation of the EM-1(1-3) fragment.

The simultaneous application of multiple inhibitors has been shown to have a synergistic effect, leading to a greater stabilization of Endomorphin-1. For instance, the combination of metalloprotease and aminopeptidase inhibitors stabilized endomorphins to the greatest extent in rat brain homogenates. nih.gov

Table 2: Effect of Protease Inhibitors on Endomorphin-1 Degradation

| Inhibitor | Target Enzyme | Effect on Endomorphin-1 Stability |

| Diprotin A | DPP IV | Increased |

| Diprotin B | DPP IV | Increased |

| Actinonin | Aminopeptidase M | Increased |

| Carboxypeptidase Inhibitors | Carboxypeptidases | Increased |

Comparative Metabolic Stability with Other Endogenous Opioid Peptides

Endomorphin-1 exhibits a relatively higher metabolic stability compared to other endogenous opioid peptides such as enkephalins and endorphins. This increased stability is largely attributed to the presence of a proline residue at the second position of its amino acid sequence. The Tyr-Pro bond is known to be resistant to cleavage by many aminopeptidases, which rapidly degrade enkephalins at the Tyr-Gly bond.

Despite this inherent stability, Endomorphin-1 is still rapidly degraded in vivo, with a reported half-life of 4.94 minutes in rat brain homogenate. nih.gov In contrast, enkephalins are degraded much more rapidly. The structural differences between endomorphins and other opioid peptides, such as the lack of the Tyr-Gly-Gly-Phe motif in endomorphins, contribute to their distinct metabolic profiles. scielo.org.mx While more stable than enkephalins, the therapeutic potential of native Endomorphin-1 is still hampered by its susceptibility to enzymatic degradation. nih.gov

Chemical Synthesis and Analog Design Strategies for Endomorphin 1 Trifluoroacetate

Peptide Synthesis Methodologies

The synthesis of Endomorphin-1 and its analogues is primarily achieved through two main strategies: Solid Phase Peptide Synthesis (SPPS) and Liquid-Phase (or solution-phase) Synthesis.

Solid Phase Peptide Synthesis (SPPS) Techniques and Optimization

Solid Phase Peptide Synthesis (SPPS) is the most prevalent method for synthesizing Endomorphin-1 and its derivatives due to its efficiency and ease of purification. nih.govbachem.com The core principle of SPPS involves assembling a peptide chain step-by-step while one end is attached to an insoluble polymeric support, or resin. nih.govoup.com This approach simplifies the process as excess reagents and soluble by-products can be removed by simple filtration and washing. nih.gov

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly used approach in modern SPPS for Endomorphin-1. nih.govnih.gov A typical synthesis cycle involves:

Resin Selection: The synthesis often begins on a Rink amide resin, which allows for the direct formation of the C-terminal amide present in the native Endomorphin-1 sequence (Tyr-Pro-Trp-Phe-NH₂). nih.gov

Deprotection: The temporary Nα-protecting group, Fmoc, is removed from the growing peptide chain, typically using a base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). frontiersin.orgthermofisher.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. thermofisher.com Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). nih.gov

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. bachem.com

This cycle is repeated until the full peptide sequence is assembled. thermofisher.com The amino acids used have their reactive side chains protected by "permanent" protecting groups (e.g., Boc for Tryptophan, tBu for Tyrosine) that are stable to the Fmoc-removal conditions but can be cleaved at the end of the synthesis. nih.govoup.com

Optimization of SPPS for Endomorphin-1 involves monitoring the efficiency of each coupling step. The quantitative ninhydrin (B49086) or chloranil (B122849) tests can be performed to ensure that each amino acid addition has gone to completion (e.g., >99.6% efficiency). nih.gov If a coupling is incomplete, the step is repeated to prevent the formation of deletion sequences. nih.gov

Liquid-Phase Synthesis Approaches

While less common than SPPS for research-scale synthesis, liquid-phase (or solution-phase) peptide synthesis is a valuable technique, particularly for large-scale production. springernature.com In this approach, the peptide is synthesized in a homogenous solution, and intermediates are purified after each step. springernature.com

For Endomorphin-1 analogues, a segment-coupling strategy in the solution phase has been employed. acs.org This involves synthesizing smaller peptide fragments, which are then joined together. Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to facilitate the formation of the peptide bonds between these fragments. acs.org Though potentially more labor-intensive due to the need for purification of each intermediate, this method can be advantageous for certain complex sequences or modifications. springernature.com

Analytical Characterization of Synthesized Compounds

Following synthesis, rigorous analytical characterization is essential to confirm the identity, purity, and structure of Endomorphin-1 Trifluoroacetate (B77799) and its analogues.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in peptide chemistry. nih.govnih.gov For Endomorphin-1, reversed-phase HPLC (RP-HPLC) is used for both analytical purity checks and for preparative isolation of the final product. nih.govacs.org

Purity Assessment: Analytical RP-HPLC is used to determine the purity of the crude synthetic peptide. The sample is injected onto a column (e.g., a C18 column) and eluted with a gradient of organic solvent (like acetonitrile) in water, often containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov The peptide is detected by its UV absorbance, typically at 220 or 280 nm. A pure sample should ideally show a single, sharp peak. nih.gov

Isolation: Semipreparative or preparative RP-HPLC is used to purify the target peptide from the crude mixture, removing by-products such as truncated or incomplete sequences. acs.org Fractions corresponding to the main peak are collected, combined, and lyophilized to yield the final, highly purified peptide as a white or off-white solid. nih.gov

| Analytical Technique | Purpose in Endomorphin-1 Synthesis | Common Implementation |

| Analytical RP-HPLC | Determines the purity of the crude and final peptide. | C18 column with a water/acetonitrile gradient containing 0.1% TFA. Detection at 220/280 nm. |

| Preparative RP-HPLC | Isolates the target peptide from synthetic impurities. | Larger C18 column with a similar solvent system. Fractions are collected for lyophilization. |

Mass Spectrometry (ESI-MS, MALDI-TOF) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Once purified, the structure of the synthesized Endomorphin-1 must be unequivocally confirmed.

Mass Spectrometry (MS): This technique is used to verify the molecular weight of the peptide. Electrospray ionization mass spectrometry (ESI-MS) is commonly used, providing a precise mass measurement that should match the calculated theoretical mass of the peptide. nih.govnih.gov This confirms that the correct sequence of amino acids has been assembled. nih.gov Time-of-flight (TOF) analyzers, such as in MALDI-TOF or ESI-TOF, are also utilized for their high resolution and mass accuracy. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and conformation of the peptide in solution. researchgate.net While MS confirms the primary structure (amino acid sequence), NMR can be used to study the spatial orientation of the amino acid side chains, which is crucial for receptor binding and biological activity. researchgate.net

Rational Design of Endomorphin-1 Analogues to Optimize Pharmacological Profiles

The native Endomorphin-1 peptide suffers from rapid enzymatic degradation and poor ability to cross the blood-brain barrier, limiting its clinical utility. nih.gov Consequently, a primary focus of research has been the rational design of analogues with improved pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Key strategies include:

Amino Acid Substitution: Replacing specific amino acids in the sequence can enhance stability and receptor affinity. A notable example is the substitution of Tyrosine at position 1 with 2’,6’-dimethyltyrosine (Dmt). This modification has been shown to increase both in vitro receptor binding affinity and in vivo analgesic activity. nih.gov

Terminal Modifications: Chemical modifications at the N- or C-terminus can protect the peptide from degradation by peptidases. This includes the addition of lipidic groups (lipoamino acids) or carbohydrate moieties (glycosylation). nih.govnih.gov Glycosylation, for instance, has been shown to improve metabolic stability and membrane permeability, leading to orally active analogues. nih.gov

Backbone Modification: Introducing non-standard amino acids, such as β-amino acids, into the peptide backbone can confer resistance to enzymatic cleavage. nih.gov An analogue where Proline was replaced by β-(R)-Pro showed significantly higher binding affinity than the native peptide. nih.gov

Cyclization: Constraining the peptide's conformation by creating a cyclic structure can increase receptor selectivity and stability. nih.gov Cyclic glycopeptide analogues of Endomorphin-1 have been developed that show potent and long-lasting analgesia. nih.govacs.org

These strategic modifications aim to create Endomorphin-1 analogues that retain high affinity for the μ-opioid receptor while possessing enhanced stability and the ability to reach their target in the central nervous system, thereby improving their potential as next-generation pain therapeutics. nih.gov

| Modification Strategy | Example | Goal | Outcome |

| Amino Acid Substitution | Replacing Tyr¹ with 2’,6’-dimethyltyrosine (Dmt) | Increase receptor binding and potency | Enhanced in vitro binding affinity and in vivo analgesic activity. nih.gov |

| Glycosylation | Attaching lactose (B1674315) to the N-terminus | Improve metabolic stability and oral bioavailability | Significantly improved stability and permeability, producing oral antinociceptive activity. nih.gov |

| Lipidation | Adding lipoamino acids (Laa) to the termini | Increase membrane permeability | ~8-fold increase in permeability across Caco-2 cell monolayers. nih.gov |

| Cyclization | Creating cyclized glycopeptide analogues | Enhance stability and blood-brain barrier penetration | Resulted in potent and longer-lasting antinociception compared to morphine. nih.govacs.org |

| Backbone Modification | Replacing Pro² with β-(R)-Pro² | Increase receptor affinity and stability | Displayed higher binding affinity for the μ-opioid receptor than native Endomorphin-1. nih.gov |

Cyclization Strategies (e.g., Disulfide Bridge Formation) for Enhanced Stability and Membrane Permeability

Cyclization is a widely employed strategy to improve the stability and bioavailability of peptides by constraining their conformation. nih.govresearchgate.net This approach reduces the flexibility of the peptide backbone, making it less susceptible to enzymatic degradation. nih.gov While extensively used for other opioid peptides like enkephalins, its application to endomorphins is a more recent area of exploration. scirp.orgscirp.org

One effective method involves introducing cysteine residues into the peptide sequence to allow for cyclization via a disulfide bridge. scirp.orgscirp.org Fmoc solid-phase peptide synthesis is typically used to create the linear peptide, followed by on-resin cyclization using an excess of iodine in dimethylformamide (DMF). scirp.orgscirp.org This technique has been shown to increase the lipophilicity of the Endomorphin-1 analog, which is accompanied by a significant enhancement in stability compared to the native peptide. scirp.orgscirp.org

| Strategy | Modification Detail | Primary Benefit(s) | Example/Reference |

|---|---|---|---|

| Disulfide Bridge | Incorporation of two Cysteine (Cys) residues for ring closure. | Increased lipophilicity and metabolic stability. | Varamini et al. scirp.orgscirp.org |

| Backbone Cyclization | Transforming the linear peptide into a cyclic one via skeletal scaffolding. | Increased stability, permeability, and potency. | General Strategy nih.gov |

| Combined Cyclization and Glycosylation/D-Amino Acid Inclusion | Cyclized peptide structure combined with sugar moieties and/or D-amino acids. | Enhanced stability, potent antinociception, and improved side-effect profile. | Analog ZH853 nih.gov |

N-Terminal Modifications (e.g., Lipoamino Acids, Glycosylation) to Improve Bioavailability

Modifications at the N-terminus of Endomorphin-1 have proven to be a robust approach for improving bioavailability without significantly compromising receptor affinity. nih.govnih.gov Two of the most successful strategies are the conjugation with lipoamino acids (LAAs) and glycosylation.

Lipoamino Acid (LAA) Conjugation: The attachment of LAAs, which feature both lipid and amino acid characteristics, confers an amphipathic nature to the peptide. nih.govplos.org This modification improves the interaction between the peptide and the lipid bilayers of cell membranes, thereby increasing permeability. nih.gov Specifically, 8-carbon (C8) and 10-carbon (C10) LAA derivatives of Endomorphin-1 have been synthesized. nih.gov Studies have shown that C10LAA-modified peptides produce higher potency than their C8LAA counterparts. nih.gov LAA modification has been demonstrated to significantly enhance metabolic stability and membrane permeability while maintaining high μ-opioid receptor binding affinity and potent agonist activity. plos.orgnih.gov

Glycosylation: The addition of sugar moieties to the N-terminus is another powerful strategy to enhance the drug-like properties of Endomorphin-1. nih.gov Glycosylation can improve peptide stability and transport across the blood-brain barrier (BBB). nih.govnih.gov For example, conjugating lactose to the N-terminus via a succinamic acid spacer resulted in a 700-fold increase in membrane permeability and a 21-fold increase in plasma stability compared to the native peptide. nih.gov An analog with glucose conjugated at the N-terminus saw its half-life increase from 5 minutes (for native Endomorphin-1) to 38 minutes in Caco-2 cell homogenates. nih.gov This strategy has led to the development of orally active Endomorphin-1 analogs that produce pain relief comparable to morphine but without significant side effects like constipation. uq.edu.au

| Modification Type | Example | Observed Improvement | Reference |

|---|---|---|---|

| Lipoamino Acid (LAA) | C10 Lipoamino Acid | Increased metabolic stability, membrane permeability, and higher potency than C8 analogs. | nih.govnih.gov |

| Glycosylation | N-terminal Lactose Succinamic Acid | 700-fold increase in membrane permeability; 21-fold increase in plasma stability. | nih.gov |

| Glycosylation | N-terminal Glucose | Increased half-life in Caco-2 cell homogenates (from 5 min to 38 min). | nih.gov |

C-Terminal Modifications and their Influence on Receptor Binding Affinity

In contrast to N-terminal modifications, alterations at the C-terminus of Endomorphin-1 are generally less tolerated and often lead to a significant reduction in receptor binding affinity. nih.govplos.org Structure-activity relationship studies suggest that the C-terminal Phenylalanine (Phe) conformation is crucial for high-affinity binding to the μ-opioid receptor. nih.gov

Incorporation of Unnatural Amino Acids (e.g., 2',6'-Dimethyltyrosine, D-Amino Acids) for Enhanced Potency and Stability

The substitution of natural amino acids with unnatural ones is a cornerstone of modern peptide drug design, aimed at enhancing potency, metabolic stability, and receptor selectivity. nih.govenamine.net

2',6'-Dimethyltyrosine (Dmt): One of the most effective modifications for endomorphins is the replacement of the N-terminal Tyrosine (Tyr) with 2',6'-Dimethyltyrosine (Dmt). nih.gov This substitution dramatically enhances receptor affinity and bioactivity. nih.gov The methyl groups on the tyrosine ring are thought to limit the rotational freedom of the side chain, locking it into a conformation that is favorable for receptor binding. nih.gov Analogs containing Dmt at position 1 have shown significantly increased stability in brain homogenates and extremely high agonistic potency, with some compounds displaying affinity in the picomolar range. nih.govacs.orgnih.gov

D-Amino Acids: The incorporation of D-amino acids in place of their natural L-counterparts is a classic strategy to increase resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. scirp.orgnih.gov This modification has been successfully applied to Endomorphin-1 analogs, often in combination with other strategies like cyclization, to further enhance metabolic stability. scirp.orgnih.gov

Other Unnatural Amino Acids: Researchers have also explored other novel amino acids to improve the pharmacological profile of Endomorphin-1. For instance, analogs containing α-methylene-β-aminopropanoic acids (Map) or β-Proline have been synthesized. acs.orgnih.gov These modifications have resulted in compounds with high affinity for the μ-opioid receptor, increased stability, and potent in vivo activity, demonstrating the broad potential of incorporating diverse unnatural building blocks. acs.orgnih.gov

| Unnatural Amino Acid | Position | Primary Effect(s) | Example Analog |

|---|---|---|---|

| 2',6'-Dimethyltyrosine (Dmt) | 1 (replaces Tyr) | Dramatically enhanced receptor affinity and potency (pM range); increased stability. | Dmt¹-(R)-βPro²-Trp³-(2-furyl)Map⁴ acs.orgnih.gov |

| D-Amino Acids | Various | Increased metabolic stability against proteases. | Used in combination with cyclization scirp.orgnih.gov |

| α-methylene-β-aminopropanoic acid (Map) | 4 (replaces Phe) | High μ-opioid receptor affinity and stability. | Dmt¹-(R)-βPro²-Trp³-(2-furyl)Map⁴ acs.orgnih.gov |

Design and Characterization of Opioid Receptor Antagonists Derived from Endomorphin-1 Trifluoroacetate

While the majority of Endomorphin-1 research focuses on developing potent agonists for pain relief, the peptide's scaffold has also been used to design selective μ-opioid receptor antagonists. This is achieved through strategic amino acid substitutions that block receptor activation while maintaining binding affinity.

A key strategy in converting Endomorphin-1 from an agonist to an antagonist involves modifying position 4. Researchers prepared a series of analogs where the Phenylalanine at position 4 was replaced with the bulky, unnatural amino acid 3-(2-naphthyl)-D-alanine (D-2-Nal). nih.gov Some of these initial analogs displayed weak antagonist properties. nih.gov

To strengthen the antagonist activity, this modification was combined with the N-terminal substitution of Tyr with Dmt, a change known to enhance binding affinity. nih.gov The resulting compound, [Dmt¹, D-2-Nal⁴]endomorphin-1, designated antanal-1 , was characterized as a highly potent and selective μ-opioid receptor antagonist. nih.gov Its antagonist properties were confirmed through functional assays and receptor binding studies, demonstrating that the combination of a bulky D-amino acid at position 4 and the Dmt¹ modification successfully flips the pharmacological activity from agonism to potent antagonism. nih.gov Interestingly, substituting with the isomeric 3-(1-naphthyl)-D-alanine (D-1-Nal) instead resulted in a mixed μ-agonist/δ-antagonist, highlighting the precise structural requirements for achieving pure antagonist activity. nih.gov

Preclinical Investigations of Endomorphin 1 Trifluoroacetate in Animal Models

Antinociceptive Actions in Various Pain Modalities

Endomorphin-1 has been extensively evaluated in animal models to characterize its pain-alleviating effects across different types of pain.

Acute Pain Models (e.g., Radiant Heat Tail-Flick Assay)

The radiant heat tail-flick test is a standard method for assessing spinal nociceptive reflexes to thermal stimuli. In this assay, a focused beam of heat is applied to a rodent's tail, and the latency to withdraw the tail is measured as an indicator of pain threshold. dovepress.com Studies have shown that intrathecally administered Endomorphin-1 produces a significant, dose-dependent increase in tail-flick latency in rats, indicating a potent antinociceptive effect at the spinal level. nih.gov This effect is mediated by spinal μ-opioid receptors. nih.gov The prolongation of the reaction time to the heat stimulus is a key measure of the compound's analgesic activity. dovepress.com

| Pain Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Radiant Heat Tail-Flick Test | Rat | Intrathecal Endomorphin-1 produces dose-dependent antinociception. | nih.gov |

| Tail Pressure Test | Rat | Endomorphin-1 demonstrates dose-dependent antinociceptive effects mediated by μ-opioid receptors. | nih.gov |

Neuropathic Pain Models (e.g., Chronic Constriction Injury)

Neuropathic pain, which arises from damage to the somatosensory nervous system, is notoriously difficult to treat. aragen.com The Chronic Constriction Injury (CCI) model is a widely used preclinical model that mimics the symptoms of human neuropathic pain, such as allodynia and hyperalgesia, by loosely ligating the sciatic nerve. aragen.comresearchgate.netresearchgate.net Research investigating the effects of Endomorphin-1 in a rat model of neuropathic pain created by sciatic nerve ligation has demonstrated its therapeutic potential. nih.gov In one study, intrathecal administration of Endomorphin-1 was compared to morphine. The findings revealed that while both compounds are μ-opioid receptor agonists, they have different effects on the pronociceptin/orphanin FQ system, which may relate to their differing effectiveness in neuropathic pain states. nih.gov Unlike morphine, Endomorphin-1 treatment did not increase pronociceptin/orphanin FQ and ORL1 receptor mRNAs, which are associated with anti-opioid activity. nih.gov

| Pain Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Chronic Constriction Injury (Sciatic Nerve Ligation) | Rat | Endomorphin-1 shows effectiveness in a neuropathic pain model. | nih.gov |

| Chronic Constriction Injury (Sciatic Nerve Ligation) | Rat | Unlike morphine, Endomorphin-1 does not upregulate the anti-opioid pronociceptin/orphanin FQ system in the spinal cord. | nih.gov |

Neurobiological Mechanisms Underlying Endomorphin-1 Effects in Vivo

The antinociceptive effects of Endomorphin-1 are rooted in its interaction with specific neurobiological pathways and systems within the central nervous system (CNS).

Involvement in Central Nervous System Pathways Regulating Pain

Endomorphin-1 exerts its analgesic effects by modulating the body's own pain control circuits. A key circuit is the descending pain modulatory system, which originates in the brainstem and projects down to the spinal cord to regulate the transmission of pain signals. nih.govresearchgate.net This system includes critical areas such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM). nih.govjci.orgtmc.edu Endogenous opioids play a crucial role in this pathway by activating opioid receptors in the PAG and RVM, which ultimately leads to the inhibition of nociceptive signals at the dorsal horn of the spinal cord. jci.orgphysio-pedia.com By acting on μ-opioid receptors within these CNS regions, Endomorphin-1 enhances the activity of this descending inhibitory pathway, thereby suppressing the ascending transmission of pain information from the periphery to the brain. tmc.eduphysio-pedia.com

Modulation of Neurotransmitter Systems (e.g., Dopaminergic Pathways)

Beyond its direct role in pain pathways, Endomorphin-1 also interacts with other critical neurotransmitter systems, including the dopaminergic system. The mesolimbic dopamine (B1211576) system, originating in the ventral tegmental area (VTA), is central to reward and motivation. nih.gov Research has shown that opioids can influence this system. Studies involving direct microinjections of Endomorphin-1 into the VTA of rats demonstrated rewarding effects, leading to self-administration of the peptide into this brain region. nih.gov This effect is mediated by μ-opioid receptors on GABAergic interneurons in the VTA; their inhibition by Endomorphin-1 disinhibits dopamine neurons, leading to increased dopamine release in terminal regions like the nucleus accumbens. nih.gov Furthermore, evidence suggests that Endomorphin-1 can alleviate impairments in sensorimotor gating that are caused by hyperactivity of dopaminergic neurotransmission, indicating a modulatory role on the dopamine system. researchgate.net

Gastrointestinal Motility Modulation Studies

Opioids are well-known for their effects on the gastrointestinal (GI) system. Preclinical studies have investigated the specific actions of Endomorphin-1 on GI function. In vitro experiments using mouse colonic preparations have shown that Endomorphin-1 can have a direct stimulatory effect on intestinal muscle. nih.govresearchgate.net These studies found that Endomorphin-1 displayed significant stimulatory effects on the basal tonus and spontaneous activity of the mouse colon. nih.gov The contractile actions were found to vary between the longitudinal and circular muscle layers and were mediated by multiple subtypes of opioid receptors. nih.gov These findings indicate that the mechanisms and sites of action for Endomorphin-1 within the GI tract are region-specific. nih.gov

| Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| In vitro colonic motility | Mouse | Displayed significant stimulatory effects on the basal tonus and spontaneous activity of the colon. | nih.gov |

| In vitro colonic motility | Mouse | Contractile actions varied between different regions of the colonic muscle layers. | nih.gov |

| In vitro colonic motility | Mouse | Effects were abolished by the general opioid antagonist naloxone. | nih.gov |

Advanced Research Methodologies and Future Directions in Endomorphin 1 Trifluoroacetate Research

In Vitro Pharmacological Characterization Techniques

In vitro techniques are fundamental for elucidating the molecular interactions and cellular responses initiated by Endomorphin-1. These methods provide a controlled environment to dissect its binding affinity, functional efficacy, and potential for bioavailability.

Receptor binding assays are crucial for determining the affinity and selectivity of Endomorphin-1 for opioid receptors. These assays typically use radiolabeled ligands to quantify the displacement by Endomorphin-1 in preparations of cell membranes or whole cells that express the target receptors.

Methodology : The core principle involves incubating a constant concentration of a radiolabeled opioid ligand with membrane preparations (e.g., from mouse brain homogenates) or cultured cell lines (e.g., Chinese Hamster Ovary (CHO) cells expressing recombinant μ-opioid receptors) in the presence of varying concentrations of unlabeled Endomorphin-1. glpbio.comnih.gov The amount of radioligand bound to the receptors decreases as the concentration of Endomorphin-1 increases. This competition is measured, and the data are used to calculate the inhibition constant (Ki), a measure of the ligand's binding affinity.

Research Findings : Studies have consistently shown that Endomorphin-1 possesses a very high affinity and remarkable selectivity for the μ-opioid receptor. goat-anti-mouse.comtocris.com Binding assays reveal a Ki value of approximately 0.36 nM for the μ-opioid receptor. glpbio.com Its selectivity is pronounced, with an affinity for μ-receptors that is over 4,000-fold higher than for δ-receptors and 15,000-fold higher than for κ-receptors. tocris.com

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (Compared to μ) |

| μ (mu) | ~0.36 nM | 1 |

| δ (delta) | ~1,506 nM | > 4,000-fold |

| κ (kappa) | ~5,428 nM | > 15,000-fold |

Data compiled from multiple sources. glpbio.comtocris.com

Functional assays are essential to determine whether Endomorphin-1 acts as an agonist, antagonist, or inverse agonist upon binding to the μ-opioid receptor. These assays measure the downstream cellular signaling events that follow receptor activation.

cAMP Inhibition : The μ-opioid receptor is a G-protein-coupled receptor (GPCR) that, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. goat-anti-mouse.com Assays measure the ability of Endomorphin-1 to inhibit forskolin-stimulated cAMP accumulation. In CHO cells expressing rat μ-opioid receptors and in SH-SY5Y human neuroblastoma cells, Endomorphin-1 demonstrates potent inhibition of cAMP accumulation with IC50 values of 9.33 nM and 19.1 nM, respectively. glpbio.com

G Protein Signaling : A more direct measure of GPCR activation is the guanine nucleotide binding assay, often using the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein. Endomorphin-1 has been shown to be a full agonist, potently stimulating [³⁵S]GTPγS binding in cell membranes expressing μ-opioid receptors. nih.gov Studies comparing its effect on different Gα subunits have found that Endomorphin-1 can activate both Gαi1 and GαoA proteins to a high degree. nih.gov

β-arrestin Recruitment : In addition to G protein signaling, GPCRs can also signal through β-arrestin pathways, which are often associated with receptor desensitization, internalization, and certain side effects of opioids. Assays like the PathHunter™ enzyme complementation system are used to quantify the recruitment of β-arrestin to the activated receptor. Characterizing the β-arrestin recruitment profile of Endomorphin-1 is critical for understanding its potential for inducing tolerance and other adverse effects compared to G protein-biased agonists. mdpi.com

| Assay Type | Cell Line | Finding | Potency (IC50/EC50) |

| cAMP Inhibition | CHO (rat μ-receptor) | Agonist activity | 9.33 nM |

| cAMP Inhibition | SH-SY5Y | Agonist activity | 19.1 nM |

| G Protein Activation ([³⁵S]GTPγS) | MOR Membranes | Full Agonist | Potent stimulation |

| β-arrestin Recruitment | CHO-hMOP | Agonist activity | Concentration-dependent stimulation |

Data compiled from multiple sources. glpbio.comnih.govmdpi.com

For any peptide to be a viable therapeutic, its ability to cross biological barriers, such as the intestinal epithelium for oral delivery, is a critical factor. Caco-2 cell monolayers are a widely accepted in vitro model for predicting human intestinal drug absorption. youtube.com

Methodology : Caco-2 cells, derived from a human colon adenocarcinoma, spontaneously differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. youtube.comnih.gov In a typical permeability assay, these cells are grown on a semi-permeable filter support separating an apical (lumenal) and a basolateral (blood) compartment. The test compound, Endomorphin-1 trifluoroacetate (B77799), is added to the apical side, and its appearance in the basolateral compartment is measured over time to determine the apparent permeability coefficient (Papp). nih.govsigmaaldrich.com

Research Applications : While Endomorphin-1 itself has poor oral bioavailability due to its peptide nature, Caco-2 monolayers are used to investigate its cellular interactions within the intestinal epithelium. For instance, studies have used Caco-2 cells to show that they express μ-opioid receptors and that Endomorphin-1 can modulate cellular functions, such as increasing interleukin-8 (IL-8) secretion when the cells are stimulated. nih.gov This indicates that even if not well-absorbed, Endomorphin-1 could have local effects in the gastrointestinal tract. Furthermore, these models are invaluable for testing novel drug delivery strategies, such as nanoformulations designed to enhance the permeability and bioavailability of peptides like Endomorphin-1. nih.gov

In Vivo Experimental Paradigms in Preclinical Research

In vivo studies in animal models are indispensable for understanding the physiological effects, pharmacokinetic profile, and therapeutic potential of Endomorphin-1 in a complex biological system.

Pharmacokinetic (PK) studies analyze how an organism absorbs, distributes, metabolizes, and excretes a drug, while pharmacodynamic (PD) studies investigate the drug's physiological and biochemical effects. researchgate.netmsdvetmanual.com

Pharmacodynamics : The primary pharmacodynamic effect of Endomorphin-1 is analgesia. wikipedia.org In rodent models, its antinociceptive properties are commonly evaluated using tests like the radiant heat tail-flick assay and the hot-plate test. glpbio.com Following direct administration into the central nervous system (intracerebroventricular or intrathecal), Endomorphin-1 produces potent, dose-dependent analgesia. glpbio.com For example, in mice, the ED50 (the dose that produces a therapeutic effect in 50% of the population) for analgesia in the tail-flick assay was found to be 4.75 μg after intracerebroventricular administration. glpbio.com

Pharmacokinetics : A significant challenge for the therapeutic use of Endomorphin-1 is its pharmacokinetic profile. As a peptide, it is susceptible to rapid degradation by peptidases and has a short biological half-life. nih.govnih.gov Furthermore, its ability to cross the blood-brain barrier after systemic administration is limited. nih.gov Animal models are essential for characterizing these properties and for testing strategies to overcome them, such as co-administration with enzyme inhibitors or encapsulation in delivery systems like nanoparticles coated with polysorbate 80, which have been shown to prolong its analgesic effect. nih.gov

Determining the anatomical distribution of Endomorphin-1 and its μ-opioid receptors within the central and peripheral nervous systems is key to understanding its function.

Immunohistochemistry : This technique uses antibodies specific to Endomorphin-1 to visualize its location within tissue sections. Studies have revealed that Endomorphin-1 is stored in neurons and axon terminals and has a heterogeneous distribution throughout the brain and spinal cord, consistent with its role as a neurotransmitter or neuromodulator in pain pathways. nih.gov

Autoradiography : This method is used to map the location of receptors. Tissue sections are incubated with a radiolabeled form of Endomorphin-1 (e.g., ¹²⁵I-Endomorphin-1). nih.gov The radioligand binds to the μ-opioid receptors, and its location is visualized by exposing the tissue section to a photographic film or a sensitive phosphor screen. Autoradiographic studies using radiolabeled endomorphins show a regional distribution in the brain that is similar to that observed for other μ-opioid drugs, confirming their binding to these specific receptor sites in key areas involved in pain modulation. nih.gov

Genetic and Molecular Approaches in Endomorphin-1 Research

Genetic and molecular methodologies have been pivotal in elucidating the physiological roles of endogenous opioids and their receptors. While the precursor gene for endomorphins remains unidentified, significant insights into the broader opioid system, which Endomorphin-1 is a part of, have been gained through these advanced techniques. wikipedia.org

Gene Knockout Studies for Endogenous Opioid Peptide Precursors and Receptors

The endogenous opioid system comprises three primary precursor genes: proopiomelanocortin (POMC), preproenkephalin (Penk), and preprodynorphin (Pdyn). nih.govnih.gov These precursors are enzymatically processed to produce various opioid peptides, including β-endorphin, enkephalins, and dynorphins. nih.govmssm.edu Alongside these are three main opioid receptor genes: Oprm1 (mu-opioid receptor, MOR), Oprd1 (delta-opioid receptor, DOR), and Oprk1 (kappa-opioid receptor, KOR). nih.gov Endomorphin-1 is a highly selective agonist for the mu-opioid receptor. wikipedia.orgnih.govnih.govgenscript.com

Gene knockout studies, primarily in mice, have been instrumental in dissecting the specific functions of these components. By creating mice deficient in one or more of these genes, researchers can observe the resulting physiological and behavioral changes, thereby inferring the role of the knocked-out gene. nih.govnih.gov For instance, analysis of MOR-deficient mice has definitively established the crucial role of this receptor in mediating the analgesic and addictive properties of morphine. nih.govnih.gov

While a specific gene for Endomorphin-1 has not been identified for knockout studies, the effects of knocking out the Oprm1 gene provide indirect evidence of the systems modulated by its endogenous ligands, including Endomorphin-1. nih.gov These studies have extended the understanding derived from classical pharmacology by identifying the specific molecular players in opioid physiology. nih.gov

| Gene Knockout Model | Primary Endogenous Ligand(s) Affected (Precursor) | Key Receptor Target | Primary Phenotypic Observations Relevant to Opioid Function |

| Oprm1 knockout | β-endorphin, Endomorphins (indirectly) | Mu-opioid receptor (MOR) | Altered pain perception, modulation of locomotion, changes in emotional behaviors, essential for morphine analgesia and addiction. nih.gov |

| Penk knockout | Enkephalins | Delta-opioid receptor (DOR) | Involved in regulating alcohol intake and modulating anxiety and depressive-like behaviors. nih.govbohrium.com |

| Pdyn knockout | Dynorphins | Kappa-opioid receptor (KOR) | Mediates dysphoric effects of certain drugs and limits drug reward. nih.govbohrium.com |

| POMC knockout | β-endorphin | Mu-opioid receptor (MOR) | Implicated in mediating rewarding properties of non-opioid drugs of abuse like cocaine and nicotine. nih.govbohrium.com |

Receptor Regulation and Expression Analysis

The expression and regulation of the mu-opioid receptor (MOR), the primary target for Endomorphin-1, are complex processes that influence the peptide's effects. The OPRM1 gene, which encodes the MOR, undergoes extensive alternative splicing, leading to a variety of splice variants. This splicing can generate different forms of the receptor, including the traditional seven-transmembrane domain receptor and truncated versions. These variants can exhibit distinct signaling properties and may be differentially regulated in various tissues and in response to stimuli.

Studies have shown that MOR expression is not static and can be influenced by various factors. For example, in developing T cells, MORs are constitutively expressed at low levels but can be significantly upregulated following activation through the T cell receptor or by certain cytokines like Interleukin-1β, IL-2, IL-7, Interferon γ, Tumor Necrosis Factor α, and Transforming Growth Factor β. nih.gov This suggests that the microenvironment can dynamically control MOR expression. nih.gov

Furthermore, exposure to opioid agonists can lead to changes in receptor expression and function. For instance, chronic morphine exposure can cause dramatic, region-specific changes in the mRNA expression of different MOR splice variants in the brain. youtube.com These regulatory mechanisms, including receptor internalization and interactions with other cellular proteins like calmodulin, are crucial for understanding the long-term effects of endogenous and exogenous opioids. nih.govnih.gov

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Receptor Interactions

Computational chemistry and molecular dynamics (MD) simulations have emerged as powerful tools for investigating the interaction between Endomorphin-1 and the mu-opioid receptor at an atomic level. These methods allow researchers to model the dynamic behavior of the ligand and receptor, providing insights into the structural basis of binding and activation that are often difficult to obtain through experimental methods alone.

MD simulations have been used to perform conformational analysis of Endomorphin-1, identifying its preferred shapes and structures. nih.gov These studies have determined the probable secondary structures, such as β-turns and γ-turns, which are stabilized by intramolecular hydrogen bonds. nih.gov The conformation of the peptide, including the orientation of its aromatic side chains, is critical for its interaction with the receptor. nih.gov

Simulations of the Endomorphin-1-MOR complex help to elucidate the specific binding modes. These models can predict which amino acid residues in the receptor are crucial for interacting with the peptide. For example, studies have highlighted the importance of hydrophobic interactions and ionic bonds between specific residues of the ligand and the receptor.

Furthermore, computational approaches are used to explore the mechanisms of receptor activation. By comparing the receptor's conformation when bound to different ligands, such as the G protein-biased agonist TRV130 versus the β-arrestin-biased agonist endomorphin-2 (a related peptide), researchers can identify the subtle structural changes that lead to preferential activation of specific downstream signaling pathways. rsc.org For instance, the depth of ligand binding within the receptor core and the resulting movements of transmembrane helices appear to be key determinants of biased agonism. rsc.org These computational insights are invaluable for understanding the functional selectivity of ligands like Endomorphin-1 and for the rational design of novel therapeutics.

| Computational Method | Application in Endomorphin-1 Research | Key Findings |

| Molecular Dynamics (MD) Simulations | Conformational analysis of Endomorphin-1. nih.gov | Identified preferred secondary structures (β-turns, γ-turns) and side-chain orientations crucial for receptor interaction. nih.gov |

| Molecular Docking | Predicting the binding pose of Endomorphin-1 within the mu-opioid receptor. | Elucidates key amino acid interactions and the overall binding orientation. |

| Accelerated MD Simulations | Investigating biased activation mechanisms of the mu-opioid receptor by different ligands. rsc.org | Revealed that ligand binding depth and induced conformational changes in transmembrane helices contribute to biased signaling. rsc.org |

| Electronic Structure Calculations | Determining physicochemical properties of opioid ligands. nih.gov | Used to calculate properties like pKa to understand how environmental factors (e.g., pH) might influence ligand protonation and receptor binding. nih.gov |

Q & A

Basic: What are the standard protocols for synthesizing and purifying Endomorphin-1 Trifluoroacetate?

Methodological Answer: